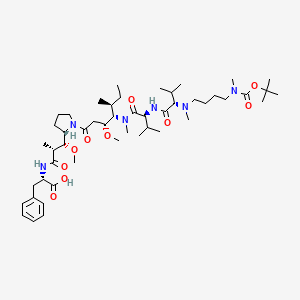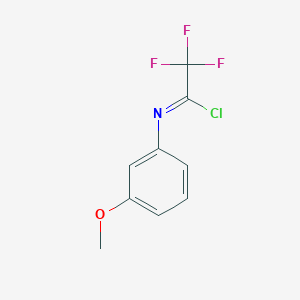
4-Amino-5-fluoro-2-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-fluoro-2-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H11FN2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide typically involves multiple steps. One common method starts with 2-fluoro-4-nitrotoluene as the raw material. The steps include:
Oxidation: The 2-fluoro-4-nitrotoluene is oxidized using potassium permanganate to form the corresponding carboxylic acid.
Chlorination: The carboxylic acid is then chlorinated using thionyl chloride to form the acyl chloride.
Amination: The acyl chloride undergoes amination with methylamine to form the amide.
Reduction: Finally, the nitro group is reduced using palladium on carbon (Pd/C) and hydrogen to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-fluoro-2-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reducing nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group yields the corresponding amine.
Scientific Research Applications
4-Amino-5-fluoro-2-methoxy-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel compounds with potential therapeutic effects, such as kinase inhibitors and androgen receptor antagonists.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, providing insights into mechanisms of action and potential drug development.
Materials Science: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoro-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways. The exact pathways and targets would depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-fluoro-N-methylbenzamide: This compound is similar in structure but lacks the methoxy group at the 2-position.
4-Amino-2-fluoro-N-methylbenzamide: Another similar compound that also lacks the methoxy group but has different substituents at other positions.
Uniqueness
4-Amino-5-fluoro-2-methoxy-N-methylbenzamide is unique due to the presence of both the methoxy and fluoro groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific targets and modify its pharmacokinetic properties.
Properties
CAS No. |
90663-32-4 |
|---|---|
Molecular Formula |
C9H11FN2O2 |
Molecular Weight |
198.19 g/mol |
IUPAC Name |
4-amino-5-fluoro-2-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H11FN2O2/c1-12-9(13)5-3-6(10)7(11)4-8(5)14-2/h3-4H,11H2,1-2H3,(H,12,13) |
InChI Key |
GVNUFBUAIUKMPY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1OC)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13652419.png)
![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide](/img/structure/B13652420.png)

![({[(2S)-1-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B13652439.png)




![Ethyl 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652467.png)




